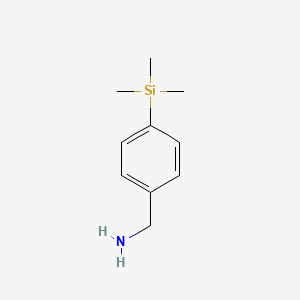

4-Trimethylsilanylbenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trimethylsilanylbenzylamine (TMSB) is a synthetic organic compound that is widely used in the field of organic chemistry, particularly in the synthesis of new compounds. It is a versatile compound that can be used as a reagent, a catalyst, a ligand, and a protecting group. TMSB is also used in many other applications, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of enzyme-catalyzed reactions.

Scientific Research Applications

Chromatin State Mapping in Mammalian Cells

4-Trimethylsilanylbenzylamine plays a role in the study of chromatin states in various mammalian cells. This application is essential in understanding gene expression and repression mechanisms, reflecting cell states and lineage potential (Mikkelsen et al., 2007).

Development of Unsaturated Nitrogen-Containing Ligands

In organometallic chemistry, derivatives of 4-Trimethylsilanylbenzylamine are used for the development of unsaturated nitrogen-containing ligands. This contributes significantly to the understanding of the chemistry of triosmium clusters (Yin & Deeming, 1977).

Fabrication of Low-k Dielectrics in Electronics

The material is used in the deposition of dielectric thin films in standard PECVD systems, crucial for the fabrication of low-k dielectrics in electronics (Loboda, 1999).

Silica-Precipitating Peptides in Diatoms

Research has shown the role of 4-Trimethylsilanylbenzylamine in the study of silica-precipitating peptides in diatoms, which is vital in understanding the biomineralization processes (Kröger, Deutzmann & Sumper, 2001).

Activation of Hydrogen Peroxide in Bromination Processes

This compound is instrumental in catalyzing the bromination of organic substrates, facilitating the activation of hydrogen peroxide (Goodman & Detty, 2004).

Aminomethylation Reactions in Organic Synthesis

It serves as a catalyst in aminomethylation reactions, particularly in the ortho-C-H bond addition of pyridine derivatives (Nagae et al., 2015).

Gas Chromatography-Mass Spectrometry in Biological Systems

The compound is used in gas chromatography-mass spectrometry for analyzing secondary lipid peroxidation products in biological systems (van Kuijk et al., 1990).

Development of Latent Fluorophores in Biochemical Research

It plays a crucial role in the development of latent fluorophores for various applications in biochemical and biological research (Lavis, Chao & Raines, 2006).

properties

IUPAC Name |

(4-trimethylsilylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYXDIFUYBPESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trimethylsilanylbenzylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)

![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)

![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)